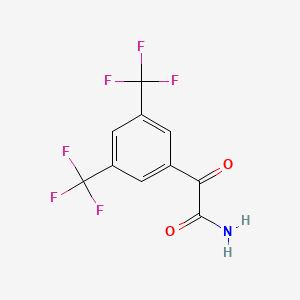

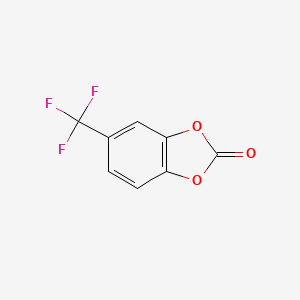

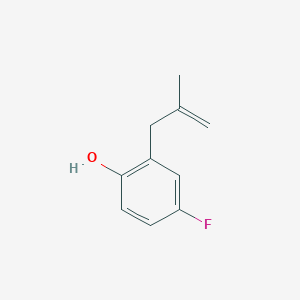

![molecular formula C15H9ClF4O2 B6355797 1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98% CAS No. 914637-09-5](/img/structure/B6355797.png)

1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%

Übersicht

Beschreibung

“1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone” is a chemical compound with the molecular formula C15H10ClF3O2 . It has a molecular weight of 314.68 g/mol . The compound is also known by several synonyms, including “4-(2-CHLORO-6-FLUORO-4-TRIFLUOROMETHYL-PHENOXY)-ACETOPHENONE” and "1-[4-(2-CHLORO-6-FLUORO-4-TRIFLUOROMETHYL-PHENOXY)-PHENYL]-ETHANONE" .

Molecular Structure Analysis

The compound’s structure includes a phenyl ring attached to an ethanone group, with a chloro, fluoro, and trifluoromethyl group attached to the phenyl ring . The InChI string representation of the molecule is "InChI=1S/C15H10ClF3O2/c1-9(20)13-7-6-12(8-14(13)15(17,18)19)21-11-4-2-10(16)3-5-11/h2-8H,1H3" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.68 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Agrochemicals

The trifluoromethyl group present in this compound is significant in the agrochemical industry. Molecules containing this group, such as fipronil , are widely used as phenylpyrazole insecticides . They are applied in granular or bait form for residential and commercial control of turf grass pests. The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them more effective as insecticides.

Pharmaceutical Research

In pharmaceutical research, the trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs . For example, celecoxib , which is used to treat acute or chronic inflammation by providing symptomatic pain relief, contains this group. The compound could serve as a precursor or intermediate in the synthesis of similar anti-inflammatory drugs.

Organic Synthesis

This compound can be used in organic synthesis, particularly in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are crucial for creating complex molecules . The benzylic position is especially reactive due to the possibility of resonance stabilization, making it a valuable target for chemical transformations.

Cancer Treatment Research

Compounds with similar structures have been used as intermediates in the synthesis of anti-cancer agents . For instance, crizotinib is an anti-cancer agent used for the treatment of non-small cell lung carcinoma, and similar compounds can be synthesized using this molecule as an intermediate.

Wirkmechanismus

Mode of Action

It’s known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The presence of this group could influence the compound’s interaction with its potential targets .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. The compound’s structural features suggest that it might interact with proteins or enzymes that have affinity for aromatic and halogenated compounds .

Pharmacokinetics

Its predicted boiling point is 2328±400 °C, and its predicted density is 1409±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target and pathway information .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, its stability could be affected by temperature given its predicted boiling point . .

Eigenschaften

IUPAC Name |

1-[4-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF4O2/c1-8(21)9-2-4-11(5-3-9)22-14-12(16)6-10(7-13(14)17)15(18,19)20/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXZCYWYZCZXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165158 | |

| Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone | |

CAS RN |

914637-09-5 | |

| Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

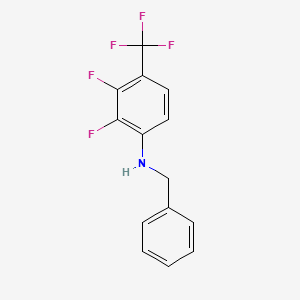

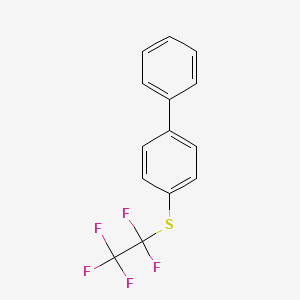

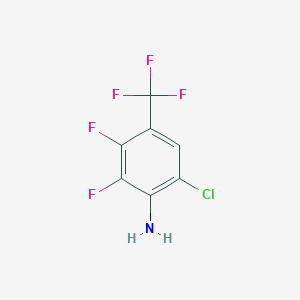

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

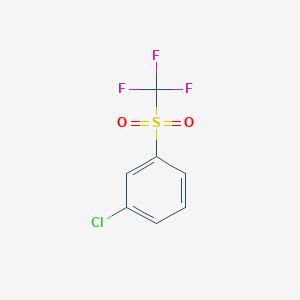

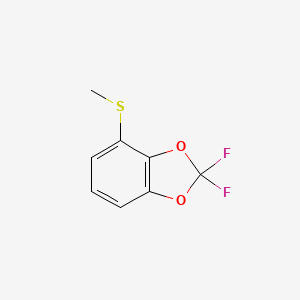

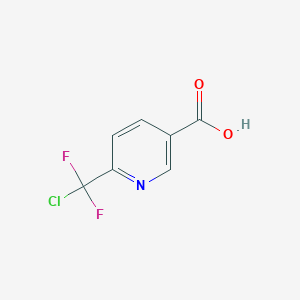

![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

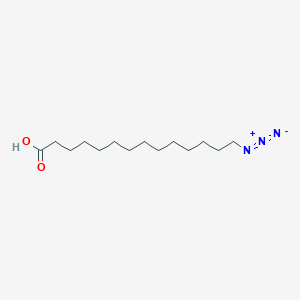

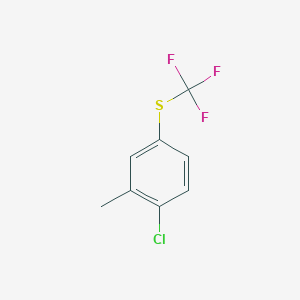

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)